

T-1105 Versus T-1106: A Comparative Guide to Antiviral Activity

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Compound of Interest

Compound Name: T-1105

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This guide provides a detailed comparison of the antiviral activities of two promising broad-spectrum antiviral candidates, **T-1105** and T-1106. Both are pyrazinecarboxamide derivatives that have demonstrated significant potential in combating a range of RNA viruses. This document summarizes their mechanism of action, presents available quantitative data on their antiviral efficacy, and outlines the experimental protocols used for their evaluation.

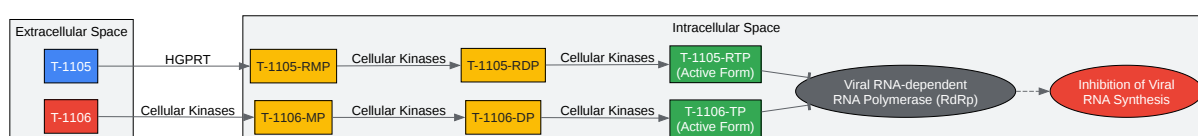
Mechanism of Action: Inhibition of Viral RNA Polymerase

Both **T-1105** and its nucleoside analog, T-1106, function as inhibitors of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.^{[1][2]} Their antiviral activity is dependent on intracellular conversion to their active triphosphate forms.

T-1105, a non-fluorinated analog of Favipiravir (T-705), is a prodrug that requires intracellular phosphoribosylation to form its active metabolite, **T-1105** ribonucleoside triphosphate (**T-1105-RTP**).^{[3][4]} This conversion is initiated by the host cell enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), followed by further phosphorylation by cellular kinases.^[3] **T-1105-RTP** then acts as a substrate for the viral RdRp, leading to the termination of viral RNA synthesis.^[3]

T-1106 is the ribonucleoside analog of **T-1105**.^[3] As a nucleoside, it is more readily converted into its active triphosphate form within the cell compared to its nucleobase counterpart, **T-1105**.^[3]

The efficiency of this metabolic activation is a critical factor influencing the antiviral potency of these compounds and has been shown to be cell-line dependent.^[4]



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Metabolic activation of **T-1105** and T-1106.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of **T-1105** and T-1106 is often evaluated by determining their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

A direct comparison of the in vitro antiviral activity of T-705 (a close structural analog of **T-1105**) and T-1106 against several phleboviruses in Vero cells revealed that T-705 was considerably more potent.^[5]

Virus	Compound	EC50 (μM)
Rift Valley Fever Virus (RVFV)	T-705	27-55
T-1106	111-743	
Punta Toro Virus (PTV)	T-705	>55
T-1106	>743	
Sandfly Fever Sicilian Virus (SFSV)	T-705	27-55
T-1106	111-743	
Data from Gowen et al. (2010) using a cytopathic effect (CPE) reduction assay in Vero cells. [5]		

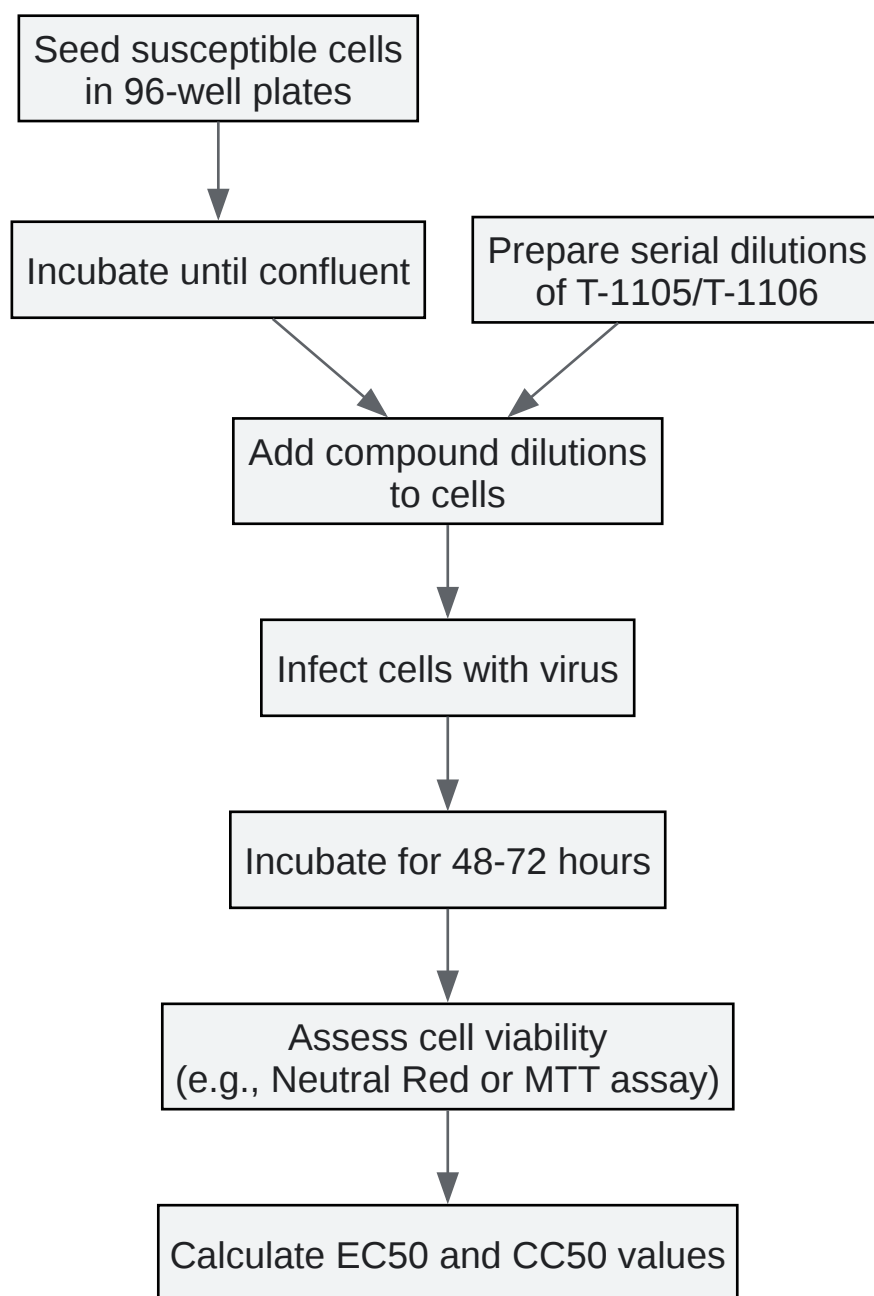
It is important to note that in vivo studies have shown contrasting results, suggesting that factors such as biodistribution play a significant role in the overall efficacy. For instance, T-1106 was found to be more effective than T-705 in a hamster model of Yellow Fever Virus, a disease that primarily targets the liver.[\[5\]](#)[\[6\]](#) This suggests that T-1106 may have a more favorable distribution to the liver.[\[5\]](#)

Experimental Protocols

The following are generalized protocols for key experiments used to assess the antiviral activity of **T-1105** and T-1106. Specific parameters may vary between studies.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the virus-induced destruction of host cells by 50% (EC50).



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Workflow for a CPE inhibition assay.

Methodology:

- Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK) in 96-well microtiter plates at a density that will form a confluent monolayer overnight.
- Compound Preparation: Prepare serial dilutions of **T-1105** or T-1106 in cell culture medium.

- **Treatment and Infection:** When the cell monolayer is confluent, remove the growth medium and add the compound dilutions to the wells. Subsequently, infect the cells with a pre-titered amount of the virus. Include appropriate controls (cells only, cells with virus only, and cells with compound only).
- **Incubation:** Incubate the plates at the optimal temperature and CO₂ concentration for the specific virus and cell line for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 2-5 days).
- **Quantification of CPE:** Assess cell viability using a suitable method. A common method is the Neutral Red uptake assay, where viable cells take up the dye. The amount of dye uptake is proportional to the number of living cells and can be quantified spectrophotometrically.
- **Data Analysis:** Calculate the EC₅₀ value by determining the compound concentration that results in a 50% reduction in CPE compared to the virus control. The CC₅₀ value is determined in parallel on uninfected cells treated with the compound to assess cytotoxicity.

Plaque Reduction Assay

This assay measures the ability of an antiviral compound to reduce the number of plaques (localized areas of cell death) formed by a virus.

Methodology:

- **Cell Seeding:** Seed host cells in 6- or 12-well plates to form a confluent monolayer.
- **Treatment and Infection:** Pre-incubate a standardized amount of virus with serial dilutions of the antiviral compound for a set period (e.g., 1 hour).
- **Inoculation:** Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.
- **Overlay:** After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the antiviral compound. This restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

- Incubation: Incubate the plates for several days until plaques are visible.
- Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize and count the plaques.
- Data Analysis: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Conclusion

T-1105 and T-1106 are promising broad-spectrum antiviral agents with a clear mechanism of action targeting the viral RdRp. While in vitro data against phleboviruses suggests that **T-1105** (and its analog T-705) may be more potent, in vivo studies highlight the importance of pharmacokinetic properties, with T-1106 showing superior efficacy in a liver-tropic viral infection model. The cell-line dependency of their activation underscores the need for careful selection of experimental systems for their evaluation. Further head-to-head comparative studies across a wider range of viruses and in various cell lines and animal models are warranted to fully elucidate their respective therapeutic potential.

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